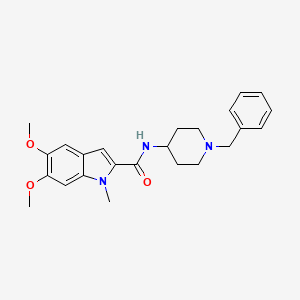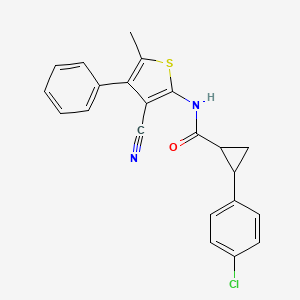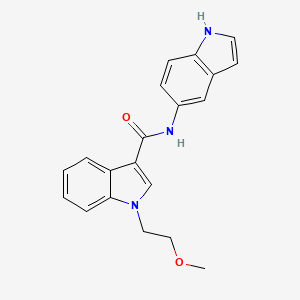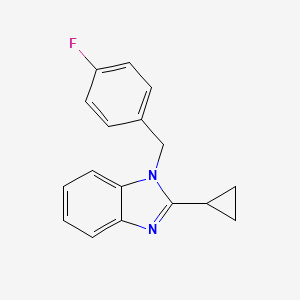
N-(1-benzylpiperidin-4-yl)-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-benzylpiperidin-4-yl)-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized by reacting 1-benzylpiperidin-4-one with appropriate reagents under controlled conditions.
Indole Derivative Formation: The indole moiety is introduced through a series of reactions involving 5,6-dimethoxyindole and suitable carboxylating agents.
Coupling Reaction: The final step involves coupling the piperidine derivative with the indole derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-(1-benzylpiperidin-4-yl)-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring or the indole moiety, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or alkylating agents like methyl iodide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
科学研究应用
N-(1-benzylpiperidin-4-yl)-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an analgesic, anti-inflammatory, and neuroprotective agent.
Pharmacology: The compound is investigated for its interactions with various receptors and enzymes, including its potential as a cholinesterase inhibitor.
Biology: Research includes its effects on cellular pathways and its potential role in treating neurodegenerative diseases.
Industry: The compound is explored for its use in the synthesis of other complex molecules and as a potential lead compound in drug development.
作用机制
The mechanism of action of N-(1-benzylpiperidin-4-yl)-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. For example, it may inhibit cholinesterase enzymes, leading to increased levels of acetylcholine and enhanced cholinergic signaling.
相似化合物的比较
Similar Compounds
- N-(1-benzylpiperidin-4-yl)acetohydrazide
- N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide
- N-(1-benzylpiperidin-4-yl)-N-phenylpropionamide
Uniqueness
N-(1-benzylpiperidin-4-yl)-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide is unique due to its specific structural features, such as the presence of both piperidine and indole moieties, which contribute to its distinct pharmacological profile. Its combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications, setting it apart from other similar compounds.
属性
分子式 |
C24H29N3O3 |
|---|---|
分子量 |
407.5 g/mol |
IUPAC 名称 |
N-(1-benzylpiperidin-4-yl)-5,6-dimethoxy-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C24H29N3O3/c1-26-20-15-23(30-3)22(29-2)14-18(20)13-21(26)24(28)25-19-9-11-27(12-10-19)16-17-7-5-4-6-8-17/h4-8,13-15,19H,9-12,16H2,1-3H3,(H,25,28) |
InChI 键 |
XZFIGROPPDBEJI-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC(=C(C=C2C=C1C(=O)NC3CCN(CC3)CC4=CC=CC=C4)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![methyl (1-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-yl)acetate](/img/structure/B10979824.png)

![2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B10979827.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-3-(6-chloro-1H-indol-1-yl)propanamide](/img/structure/B10979831.png)
![3-tert-butyl-6-(2-methyl-1,3-thiazol-4-yl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B10979834.png)
![N-[2-(3-fluorophenyl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B10979843.png)
![5-{[4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B10979861.png)




